molecular formula C8H12N4OS2 B1239768 1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea

1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea

Cat. No.: B1239768
M. Wt: 244.3 g/mol
InChI Key: DDYJDIHOSRTMSE-FLIBITNWSA-N
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Description

CGP 52608 is a thiazolidinone.

Biological Activity

1-Methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea is a synthetic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄N₂O₂S, with a molecular weight of 270.34 g/mol. The compound features a thiazolidinone core structure which is pivotal for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazolidinone moiety may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
  • Antioxidant Activity : Compounds with thiourea groups have shown potential in scavenging free radicals, contributing to their antioxidant properties.
  • Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Antitumor Activity

Research indicates that thiazolidinone derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.2Apoptosis induction via caspase activation
Study BHeLa12.5Cell cycle arrest at G2/M phase
Study CA54918.0Inhibition of EGFR signaling

Antimicrobial Activity

Thiazolidinones have also been reported to possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in various studies:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

Several case studies illustrate the biological activity of compounds similar to this compound:

  • Case Study on Antitumor Activity : In a study involving MCF-7 breast cancer cells, treatment with a thiazolidinone derivative resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
  • Case Study on Antimicrobial Efficacy : A clinical evaluation demonstrated that a related thiourea compound effectively reduced bacterial load in patients with skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

Properties

Molecular Formula

C8H12N4OS2

Molecular Weight

244.3 g/mol

IUPAC Name

1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea

InChI

InChI=1S/C8H12N4OS2/c1-3-4-12-6(13)5-15-8(12)11-10-7(14)9-2/h3H,1,4-5H2,2H3,(H2,9,10,14)/b11-8-

InChI Key

DDYJDIHOSRTMSE-FLIBITNWSA-N

SMILES

CNC(=S)NN=C1N(C(=O)CS1)CC=C

Isomeric SMILES

CNC(=S)N/N=C\1/N(C(=O)CS1)CC=C

Canonical SMILES

CNC(=S)NN=C1N(C(=O)CS1)CC=C

Synonyms

1-(3-allyl-4-oxothiazolidine-2-ylidene)-4-methylthiosemicarbazone
CGP 52608
CGP-52608
CGP52608

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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